4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
CAS No.: 630052-49-2
Cat. No.: VC5280200
Molecular Formula: C22H13Cl2NO3
Molecular Weight: 410.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630052-49-2 |
|---|---|
| Molecular Formula | C22H13Cl2NO3 |
| Molecular Weight | 410.25 |
| IUPAC Name | 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |
| Standard InChI | InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |
| Standard InChI Key | FUQRUSGPQTYYAY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzofuran ring (a fused bicyclic system of benzene and furan) substituted at positions 2 and 3. At position 2, a 4-chlorobenzoyl group () is attached, while position 3 hosts a 4-chlorobenzamide moiety (). This dual chlorination enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.9 g/mol |
| Key Functional Groups | Amide, benzoyl, benzofuran |
The planar benzofuran core and conjugated carbonyl groups suggest potential for π-π stacking and hydrogen bonding, critical for solid-state stability .
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis protocols are documented, analogous compounds suggest a three-step process:
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Benzofuran Precursor Preparation: Cyclization of 2-hydroxyacetophenone derivatives to form the benzofuran backbone .
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Chlorobenzoyl Introduction: Friedel-Crafts acylation at position 2 using 4-chlorobenzoyl chloride under anhydrous conditions.
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Amidation at Position 3: Coupling with 4-chlorobenzoic acid via mixed anhydride or carbodiimide-mediated reactions .
Optimization Challenges
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Steric Hindrance: Bulky substituents at positions 2 and 3 may reduce reaction yields, necessitating catalytic acceleration .
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Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures may be required to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL) but soluble in dimethyl sulfoxide (DMSO) and dichloromethane .
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Thermal Stability: Predicted melting point range: 160–170°C (based on analogous chlorobenzamides) .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorbance bands at ~1680 cm (amide C=O) and ~1650 cm (benzoyl C=O) .
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NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with distinct splitting patterns due to chlorine’s deshielding effects .
Chemical Reactivity
Electrophilic Substitution
The electron-deficient benzofuran ring may undergo nitration or sulfonation at position 5 or 6, though chlorination is unlikely due to existing substituents .
Nucleophilic Attack
The amide group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and a benzofuran-amine derivative.
Biological Activity and Applications
Antimicrobial Prospects
Chlorinated benzamides demonstrate moderate activity against Gram-positive bacteria (e.g., Bacillus subtilis), with MIC values comparable to penicillin derivatives .
Future Research Directions
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Synthetic Methodologies: Develop one-pot synthesis routes to improve efficiency.
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Biological Screening: Evaluate inhibitory activity against cancer-associated kinases or microbial efflux pumps.
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Structure-Activity Relationships: Modify substituents to optimize pharmacokinetic profiles.
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